2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol
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Overview
Description
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C9H18OSi. It is known for its unique structure, which includes a trimethylsilyl group attached to a propynyl moiety, linked to an ethan-1-ol group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol typically involves the reaction of 3-(Trimethylsilyl)prop-2-yn-1-ol with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent reaction with the propargyl alcohol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, making the compound useful in a wide range of synthetic applications. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A closely related compound with similar reactivity but lacking the ethan-1-ol moiety.
1-Trimethylsilylpropargyl alcohol: Another similar compound used in organic synthesis.
3-Trimethylsilyl-2-propyn-1-ol: Shares the trimethylsilyl and propynyl groups but differs in the overall structure.
Uniqueness
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol is unique due to its combination of a trimethylsilyl group and an ethan-1-ol moiety, which provides distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
55560-40-2 |
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Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
2-(3-trimethylsilylprop-2-ynoxy)ethanol |
InChI |
InChI=1S/C8H16O2Si/c1-11(2,3)8-4-6-10-7-5-9/h9H,5-7H2,1-3H3 |
InChI Key |
GBUVDLWMOBQACT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCOCCO |
Origin of Product |
United States |
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